

Application Notes and Protocols: Carbazochrome Sodium Sulfonate Hydrate in Microvascular Integrity Studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Carbazochrome sodium sulfonate hydrate*

Cat. No.: *B11935121*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazochrome sodium sulfonate hydrate is a hemostatic agent that has been investigated for its role in maintaining and restoring microvascular integrity. Its mechanism of action involves enhancing capillary resistance, reducing permeability, and promoting vascular stability.^{[1][2][3]} These properties make it a subject of interest in various research and clinical settings where vascular leakage and bleeding are of concern. These application notes provide a summary of key findings, quantitative data from representative studies, and detailed protocols for in vitro and in vivo assessment of its effects on microvascular integrity.

Mechanism of Action

Carbazochrome sodium sulfonate exerts its effects on the microvasculature through multiple mechanisms:

- **Capillary Fortification:** It enhances the elasticity and resistance of capillaries while reducing their permeability. This is potentially achieved by stabilizing acidic mucopolysaccharides within and surrounding the capillary structure.^[1]

- **Endothelial Barrier Enhancement:** A key molecular mechanism involves the inhibition of agonist-induced phosphoinositide hydrolysis in endothelial cells.[4][5] Vasoactive agents such as thrombin and bradykinin typically trigger this pathway, leading to the formation of actin stress fibers and the disruption of vascular endothelial (VE)-cadherin junctions, which increases vascular permeability. Carbazochrome sodium sulfonate has been shown to counteract these effects, thereby preserving the integrity of the endothelial barrier.[4][5]
- **Hemostatic Support:** It is also suggested to promote hemostasis by stimulating the aggregation and adhesion of platelets at sites of vascular injury.[2][6]

Quantitative Data from Selected Studies

The following tables summarize quantitative data from in vitro and clinical studies on carbazochrome sodium sulfonate.

Table 1: In Vitro Efficacy of Carbazochrome Sodium Sulfonate (AC-17) on Endothelial Barrier Dysfunction

Vasoactive Agent	Concentration	Carbazochrome (AC-17) Concentration	Effect on Endothelial Permeability	Reference
Tryptase	(Not specified)	0.1 - 1 μ M	Reversal of barrier dysfunction	[4][5]
Thrombin	(Not specified)	0.1 - 1 μ M	Reversal of barrier dysfunction	[4][5]
Bradykinin	(Not specified)	0.1 - 1 μ M	Reversal of barrier dysfunction	[4][5]
Bradykinin/Thrombin	(Not specified)	0.1 - 10 μ M	Concentration-dependent reduction of [3 H]inositol triphosphate formation	[4][5]

Table 2: Overview of Selected Clinical Studies on Carbazochrome Sodium Sulfonate (CSS)

Clinical Context	Study Design	CSS Dosage	Key Outcomes	Findings	Reference
Total Knee Arthroplasty	Randomized, placebo-controlled	Topical and/or intravenous	Total blood loss, transfusion rate, inflammatory markers	CSS combined with tranexamic acid (TXA) was more effective in reducing blood loss and inflammation than TXA alone.	[7]
Total Hip Arthroplasty	Randomized controlled trial	Intravenous and/or topical	Perioperative blood loss, transfusion rates, hip pain	The combination of CSS and TXA was more effective than TXA alone in reducing blood loss, transfusion rates, and pain.	[8][9]

Trauma Patients with Bleeding	Retrospective analysis	Intravenous	Red blood cell (RBC) transfusion, mortality	CSS was associated with a reduction in RBC transfusion but did not decrease mortality.	[10] [11]
Dengue Hemorrhagic Fever	Randomized, placebo-controlled	300 mg/day for 2 days, then 150 mg/day	Plasma leakage, shock	CSS did not prevent plasma leakage or shock.	[12]
Colonic Diverticular Bleeding	Nationwide observational study	Mean 88 mg/day	In-hospital mortality, length of stay, transfusion need	CSS was not associated with a reduction in adverse outcomes.	[3] [13]
Post-Gastric Endoscopic Submucosal Dissection Bleeding	Retrospective study	100 mg/day intravenously	Rate of post-procedural bleeding	CSS was not effective in preventing bleeding.	[14] [15]

Experimental Protocols

1. In Vitro Vascular Permeability Assay

This protocol is adapted from studies investigating the effect of carbazochrome sodium sulfonate on endothelial barrier function.[\[4\]](#)[\[5\]](#)[\[16\]](#)

Objective: To assess the effect of carbazochrome sodium sulfonate on the permeability of a cultured endothelial cell monolayer.

Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cells
- Endothelial cell growth medium
- Transwell® inserts (e.g., 24-well format, 0.4 μm pore size) coated with collagen
- **Carbazochrome sodium sulfonate hydrate**
- Vasoactive agent (e.g., thrombin, bradykinin)
- FITC-Dextran (high molecular weight)
- Phosphate-Buffered Saline (PBS)
- Fluorescence plate reader

Procedure:

- Cell Seeding: Seed HUVECs onto the collagen-coated Transwell® inserts at a density that allows for the formation of a confluent monolayer within 2-3 days. Culture the cells in a CO₂ incubator at 37°C.
- Monolayer Formation: Allow the cells to grow to confluence. The integrity of the monolayer can be monitored by measuring transendothelial electrical resistance (TEER) or by visual inspection.
- Treatment:
 - Prepare solutions of carbazochrome sodium sulfonate at various concentrations (e.g., 0.1, 1, 10 μM) in endothelial cell growth medium.
 - Pre-incubate the endothelial monolayers with the carbazochrome sodium sulfonate solutions or control medium for a specified period (e.g., 1 hour).
 - Introduce the vasoactive agent to the apical (upper) chamber of the Transwell® inserts to induce hyperpermeability.

- Permeability Measurement:
 - Following treatment with the vasoactive agent, add FITC-Dextran to the apical chamber of each insert.
 - Incubate for a defined period (e.g., 30-60 minutes).
 - Collect samples from the basolateral (lower) chamber.
- Data Analysis:
 - Measure the fluorescence of the samples from the basolateral chamber using a fluorescence plate reader.
 - The amount of fluorescence is directly proportional to the permeability of the endothelial monolayer.
 - Compare the fluorescence values between control, vasoactive agent-treated, and carbazochrome sodium sulfonate-treated groups.

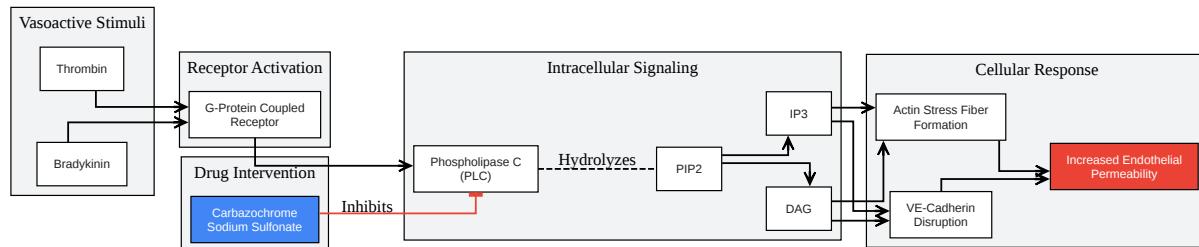
2. Animal Model of Vascular Leakage (Conceptual Protocol)

This protocol outlines a general approach to studying the *in vivo* effects of carbazochrome sodium sulfonate on vascular permeability.

Objective: To evaluate the ability of carbazochrome sodium sulfonate to reduce vascular leakage in an animal model.

Materials:

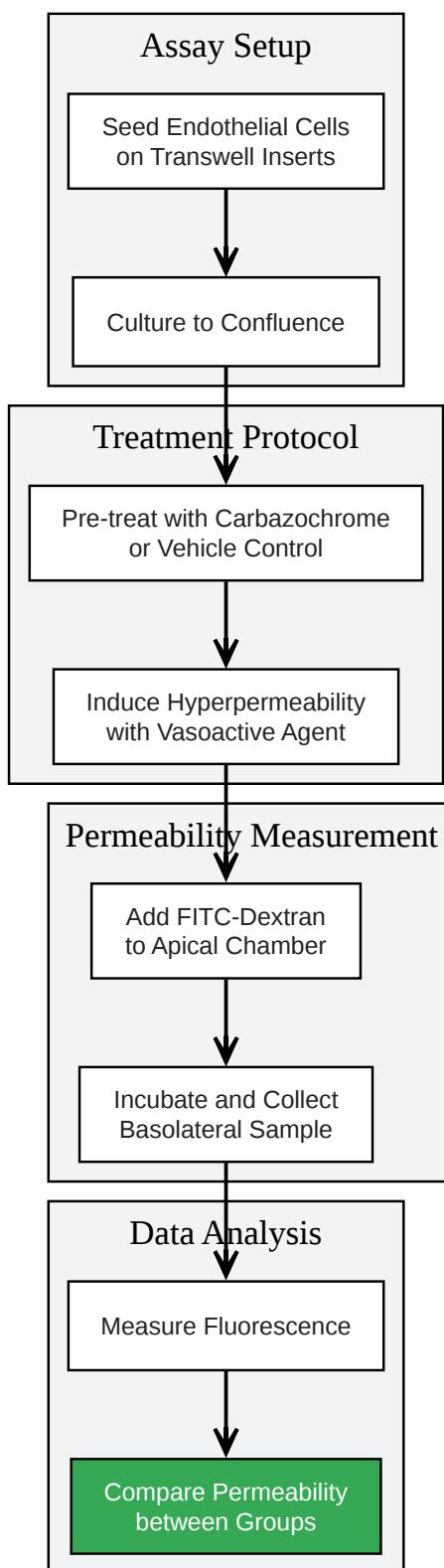
- Laboratory animals (e.g., mice or rats)
- **Carbazochrome sodium sulfonate hydrate**
- Agent to induce vascular permeability (e.g., histamine, bradykinin, or lipopolysaccharide)
- Evans blue dye


- Saline solution
- Anesthetic agent

Procedure:

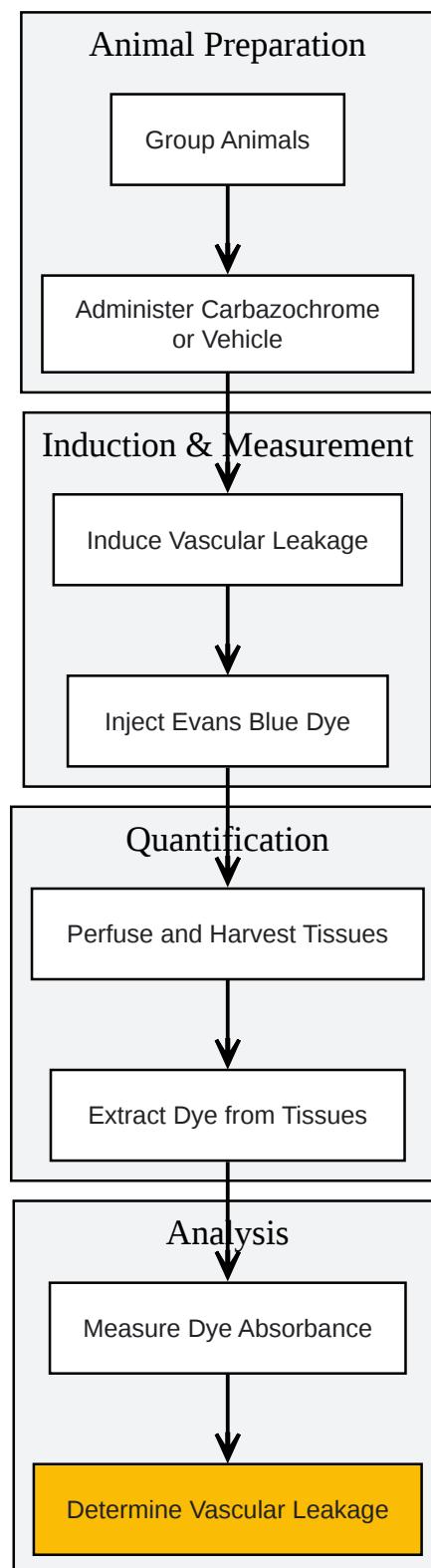
- **Animal Preparation:** Acclimatize animals to the laboratory conditions. Divide them into experimental groups (e.g., control, permeability agent only, permeability agent + carbazochrome sodium sulfonate).
- **Drug Administration:** Administer carbazochrome sodium sulfonate or a vehicle control to the animals via an appropriate route (e.g., intravenous, intraperitoneal) at a predetermined time before inducing permeability.
- **Induction of Vascular Leakage:** Administer the permeability-inducing agent.
- **Quantification of Leakage:**
 - Inject Evans blue dye intravenously. Evans blue binds to serum albumin and will extravasate into tissues where there is increased vascular permeability.
 - After a set circulation time, perfuse the animals with saline to remove intravascular dye.
 - Harvest tissues of interest (e.g., skin, lung, intestine).
 - Extract the Evans blue dye from the tissues using a suitable solvent (e.g., formamide).
- **Data Analysis:**
 - Measure the absorbance of the extracted dye using a spectrophotometer.
 - The amount of dye in the tissue is a quantitative measure of vascular leakage.
 - Compare the levels of dye extravasation between the different experimental groups.

Visualizations


Signaling Pathway of Carbazochrome Sodium Sulfonate in Endothelial Cells

[Click to download full resolution via product page](#)

Caption: Carbazochrome's proposed mechanism in endothelial cells.


Experimental Workflow for In Vitro Vascular Permeability Assay

[Click to download full resolution via product page](#)

Caption: Workflow of the in vitro vascular permeability assay.

Logical Flow of In Vivo Vascular Leakage Assessment

[Click to download full resolution via product page](#)

Caption: Logical workflow for in vivo vascular leakage studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbino.com]
- 3. The Effect of Carbazochrome Sodium Sulfonate in Patients with Colonic Diverticular Bleeding: Propensity Score Matching Analyses Using a Nationwide Inpatient Database - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbazochrome sodium sulfonate (AC-17) reverses endothelial barrier dysfunction through inhibition of phosphatidylinositol hydrolysis in cultured porcine endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbino.com]
- 7. Hemostatic and Anti-Inflammatory Effects of Carbazochrome Sodium Sulfonate in Patients Undergoing Total Knee Arthroplasty: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of carbazochrome sodium sulfonate combined with tranexamic acid on blood loss and inflammatory response in patients undergoing total hip arthroplasty - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of carbazochrome sodium sulfonate combined with tranexamic acid on blood loss and inflammatory response in patients undergoing total hip arthroplasty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of Carbazochrome Sodium Sulfonate in Addition to Tranexamic Acid in Bleeding Trauma Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of Carbazochrome Sodium Sulfonate in Addition to Tranexamic Acid in Bleeding Trauma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Failure of carbazochrome sodium sulfonate (AC-17) to prevent dengue vascular permeability or shock: a randomized, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]
- 14. Carbazochrome sodium sulfonate is not effective for prevention of post-gastric endoscopic submucosal dissection bleeding: A retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Carbazochrome sodium sulfonate is not effective for prevention of post-gastric endoscopic submucosal dissection bleeding: A retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Carbazochrome Sodium Sulfonate Hydrate in Microvascular Integrity Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11935121#carbazochrome-sodium-sulfonate-hydrate-in-studies-of-microvascular-integrity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com